molecular formula C16H20N4O2S B4195976 2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol

2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol

Cat. No. B4195976
M. Wt: 332.4 g/mol
InChI Key: DYKAWARLBCWUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol is a chemical compound that has gained significant attention in scientific research. This compound has been found to have potential applications in various fields, including pharmaceuticals, agriculture, and material science. In

Mechanism of Action

The mechanism of action of 2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol varies depending on its application. In pharmaceuticals, this compound has been found to inhibit the growth of fungi, bacteria, and cancer cells by interfering with their cell membranes and DNA synthesis. In the treatment of Alzheimer's and Parkinson's disease, this compound has been found to inhibit the formation of amyloid-beta and alpha-synuclein, respectively. In agriculture, this compound has been found to regulate plant growth by affecting the biosynthesis of plant hormones. As a pesticide, this compound has been found to disrupt the nervous system of pests.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In pharmaceuticals, this compound has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. In the treatment of Alzheimer's and Parkinson's disease, this compound has been found to reduce the formation of amyloid-beta and alpha-synuclein, respectively. In agriculture, this compound has been found to regulate plant growth and increase crop yield. As a pesticide, this compound has been found to be effective against a wide range of pests.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol in lab experiments include its broad-spectrum activity against various fungi, bacteria, and cancer cells, as well as its potential as a plant growth regulator and pesticide. However, the limitations of using this compound include its potential toxicity to non-target organisms and its limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol. In pharmaceuticals, further studies are needed to explore its potential as a treatment for Alzheimer's and Parkinson's disease, as well as its mechanism of action in cancer cells. In agriculture, further studies are needed to optimize its use as a plant growth regulator and pesticide, as well as its potential impact on the environment. In material science, further studies are needed to explore its potential use in the development of new materials, such as polymers and nanoparticles.

Scientific Research Applications

2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has been found to have antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been found to have potential as a plant growth regulator and as a pesticide. In material science, this compound has been studied for its potential use in the development of new materials, such as polymers and nanoparticles.

properties

IUPAC Name

2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-2-20-15(12-7-3-4-8-13(12)21)17-18-16(20)23-11-14(22)19-9-5-6-10-19/h3-4,7-8,21H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKAWARLBCWUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol
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2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol
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2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol
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2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol
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2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol
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2-(4-ethyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol

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